molecular formula C9H9NO3 B13025091 Benzyl formylcarbamate

Benzyl formylcarbamate

Cat. No.: B13025091
M. Wt: 179.17 g/mol
InChI Key: MOHPYKFLBCIJGF-UHFFFAOYSA-N
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Description

Benzyl formylcarbamate is an organic compound with the molecular formula C9H9NO3. It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a benzyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl formylcarbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with formamide under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{HCONH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO-NHCHO} + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process to ensure high yield and purity. The reaction is carried out in a reactor where benzyl chloroformate and formamide are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Benzyl formylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzyl carbamate and formic acid.

    Reduction: It can be reduced to benzylamine and formic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the formyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzyl carbamate and formic acid.

    Reduction: Benzylamine and formic acid.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl formylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis. The benzyl group can be easily removed under mild conditions, making it a valuable tool in organic synthesis.

    Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs that target the central nervous system.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to form stable carbamate esters.

Mechanism of Action

The mechanism of action of benzyl formylcarbamate involves its ability to act as a carbamoylating agent. It can transfer its carbamate group to nucleophilic sites on target molecules, leading to the formation of stable carbamate esters. This property is particularly useful in the synthesis of enzyme inhibitors, where the carbamate group can irreversibly inhibit enzyme activity by modifying the active site.

Comparison with Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the formyl group. It is used as a protecting group for amines and in the synthesis of pharmaceuticals.

    Ethyl carbamate: Another carbamate derivative used in organic synthesis and as an intermediate in the production of various chemicals.

    Methyl carbamate: Used in the production of pesticides and as a reagent in organic synthesis.

Uniqueness: Benzyl formylcarbamate is unique due to its dual functionality, combining the properties of both benzyl carbamate and formyl carbamate

Properties

IUPAC Name

benzyl N-formylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-7-10-9(12)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHPYKFLBCIJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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